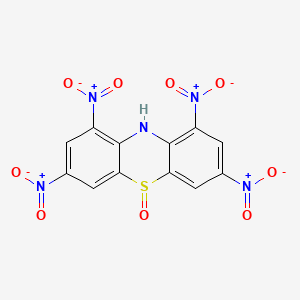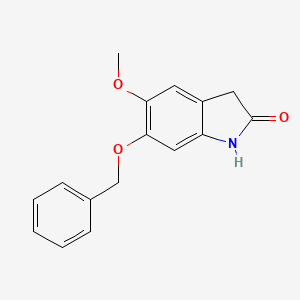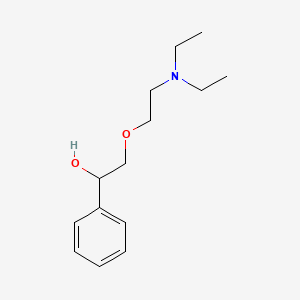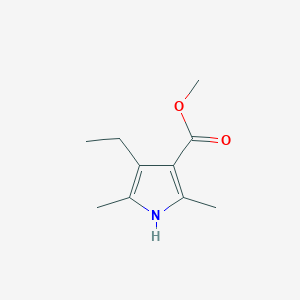![molecular formula C13H16N4O3 B3050649 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol CAS No. 27653-69-6](/img/structure/B3050649.png)
5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol
Vue d'ensemble
Description
The compound “5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol” is an organyl group consisting of a phenyl ring having methoxy substituents at the 2- and 3-position and a (2,4-diaminopyrimidin-5-yl)methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound involves a phenyl ring with methoxy substituents at the 2- and 3-positions and a (2,4-diaminopyrimidin-5-yl)methyl group at the 5-position .Applications De Recherche Scientifique
Inhibition of Dihydrofolate Reductase (DHFR)
Trimethoprim and its analogs, including 3’-Hydroxytrimethoprim, inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids . This makes it an indirect inhibitor of nucleic acid synthesis, which is crucial for the growth and multiplication of bacteria .
Antibacterial Applications
Due to its ability to inhibit DHFR, 3’-Hydroxytrimethoprim has significant antibacterial properties . It has been used in the treatment of various bacterial infections, particularly urinary tract infections .
Antimicrobial Applications
In addition to its antibacterial properties, 3’-Hydroxytrimethoprim also has antimicrobial effects . It can be used to treat a variety of microbial infections, making it a versatile tool in the field of infectious disease treatment .
DNA-Binding Capacity
Some analogs of Trimethoprim, including 3’-Hydroxytrimethoprim, have been found to have DNA-binding capacity . This property could potentially be exploited in the development of new drugs or therapeutic strategies .
pH-Dependent Effects
Research has shown that the effects of Trimethoprim, and by extension 3’-Hydroxytrimethoprim, can vary depending on the pH level . This could have implications for its use in different physiological environments or in the development of pH-responsive drug delivery systems .
Potential for New Drug Development
The structure of 3’-Hydroxytrimethoprim serves as a template for the development of new drugs . By modifying its structure, researchers can create new compounds with potentially improved or novel therapeutic effects .
Mécanisme D'action
Target of Action
The primary target of 3’-Hydroxytrimethoprim, also known as 3-Demethyl-trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins, and ultimately for continued bacterial survival .
Mode of Action
3’-Hydroxytrimethoprim acts as a reversible inhibitor of DHFR . By binding to DHFR, it inhibits the reduction of DHF to THF . This prevents the synthesis of bacterial DNA and RNA, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DHFR disrupts the folic acid metabolic pathway . This pathway is crucial for the synthesis of nucleic acids and proteins in bacteria . By blocking the formation of THF, 3’-Hydroxytrimethoprim indirectly inhibits nucleic acid synthesis .
Pharmacokinetics
Trimethoprim is readily and extensively absorbed, with a bioavailability of 90–100% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . About 50–60% of the drug is excreted by the kidneys .
Result of Action
The result of 3’-Hydroxytrimethoprim’s action is the inhibition of bacterial growth . By preventing the synthesis of bacterial DNA and RNA, it leads to bacterial cell death .
Action Environment
The environment can influence the action of 3’-Hydroxytrimethoprim. For instance, the pH level can affect the ionization state of the drug, which in turn can impact its interaction with bacterial metabolism
Propriétés
IUPAC Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-10-5-7(4-9(18)11(10)20-2)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBPOLWLLFXEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CC2=CN=C(N=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511435 | |
| Record name | 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol | |
CAS RN |
27653-69-6 | |
| Record name | 3-Demethyltrimethoprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27653-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Demethyltrimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEMETHYLTRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY09Z6E3O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)

